

2-Fluoro-5-(trifluoromethoxy)aniline CAS number and MDL number

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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethoxy)aniline

Cat. No.: B056678

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Technical Guide: 2-Fluoro-5-(trifluoromethyl)aniline

Important Note for Researchers: The information presented in this technical guide pertains to 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4). It is highly probable that this is the compound of interest for your research, as "2-Fluoro-5-(trifluoromethoxy)aniline" is not readily found in chemical literature and databases. The trifluoromethyl group (-CF₃) is a common moiety in medicinal chemistry, whereas the trifluoromethoxy group (-OCF₃) is less so in this specific combination.

This guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the synthesis of various biologically active molecules. Its utility in the development of kinase inhibitors for cancer therapy makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry.

Physicochemical and Identification Data

The following table summarizes the key identifiers and physicochemical properties of 2-Fluoro-5-(trifluoromethyl)aniline.

Property	Value	Reference
CAS Number	535-52-4	[1][2]
MDL Number	MFCD00007653	[1][2]
Molecular Formula	C7H5F4N	[1]
Molecular Weight	179.11 g/mol	[1][2]
Appearance	Clear yellow to orange liquid	
Density	1.378 g/mL at 25 °C	[2]
Boiling Point	155 °C	[2]
Refractive Index	n _{20/D} 1.461	[2]
InChIKey	DRKWGMXFFCPZLW-UHFFFAOYSA-N	[1]
SMILES	<chem>Nc1cc(ccc1F)C(F)(F)F</chem>	[2]

Safety and Handling

2-Fluoro-5-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard	GHS Classification
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

Application in Drug Discovery: Synthesis of EGFR Inhibitors

2-Fluoro-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of targeted anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Several quinazoline-based EGFR inhibitors have been developed for the treatment of various cancers.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a general procedure for the synthesis of quinazoline derivatives from 2-Fluoro-5-(trifluoromethyl)aniline, which can be adapted for the preparation of various EGFR inhibitors.

Materials:

- 2-Fluoro-5-(trifluoromethyl)aniline
- Substituted boronic acids
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., Dioxane, Toluene)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

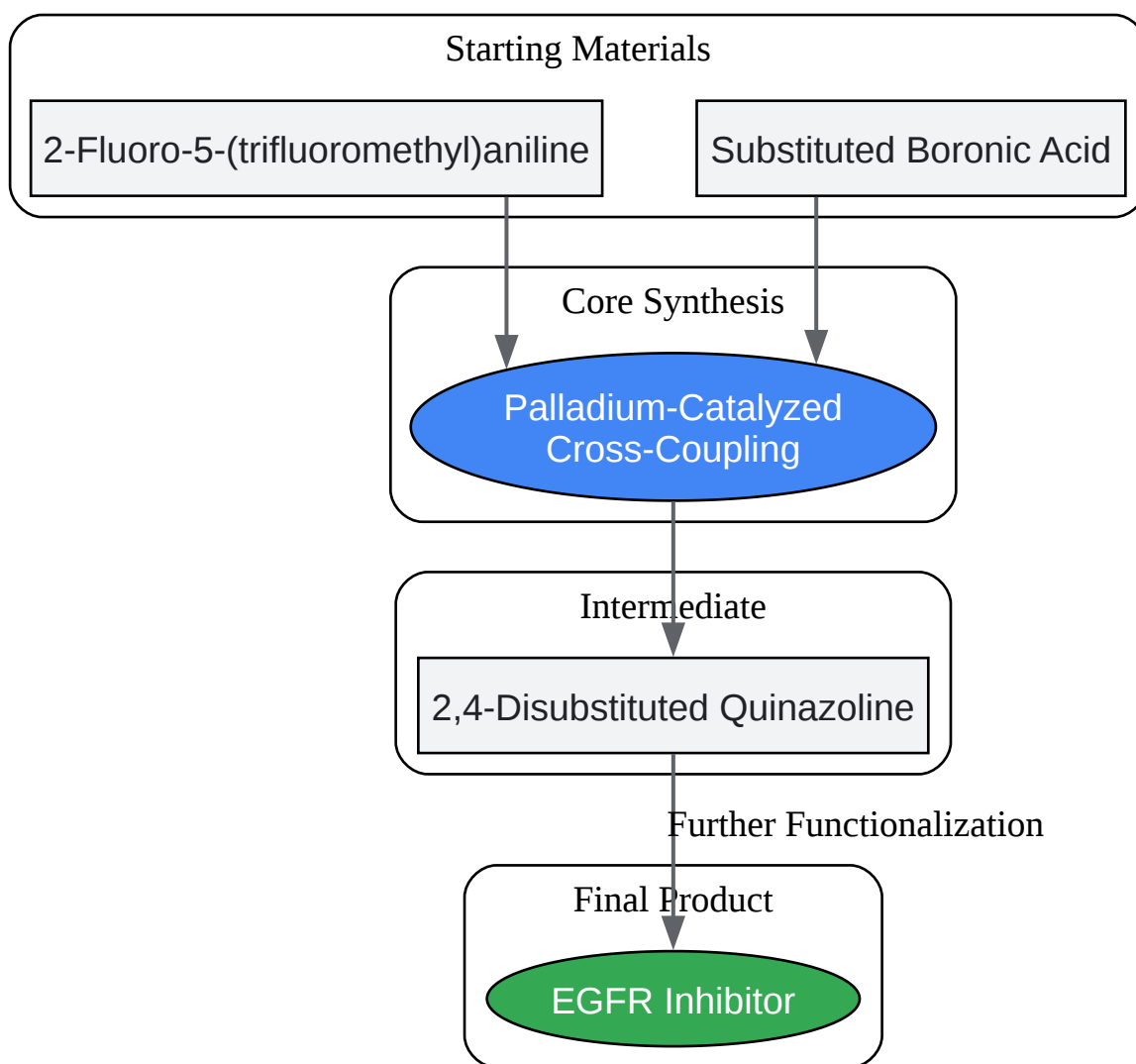
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagents:** Add the substituted boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- **Characterization:** Characterize the purified product by spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, and mass spectrometry).

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic workflow for producing quinazoline-based EGFR inhibitors starting from 2-Fluoro-5-(trifluoromethyl)aniline.



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Caption: Synthetic workflow for EGFR inhibitors.

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References

- 1. 2-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]
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